molecular formula C25H28N4O7S2 B2663552 Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-31-4

Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2663552
CAS No.: 361174-31-4
M. Wt: 560.64
InChI Key: QEQFHLAOCZDELV-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They contain a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Molecular Structure Analysis

Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This MEP surface plays a significant role in drug–target protein interaction .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Compounds related to Ethyl 4-((4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, such as Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, have been synthesized using microwave-assisted methods. These compounds, containing various heterocyclic nuclei, have shown antimicrobial, antilipase, and antiurease activities, indicating their potential as therapeutic agents (Başoğlu et al., 2013).

Carbazole Derivatives and Cancer Cell Line Activity

Novel carbazole derivatives synthesized from compounds similar to this compound have shown significant antibacterial and antifungal activities. Some of these derivatives also displayed activity against the Human Breast Cancer Cell Line MCF7, suggesting their potential in anticancer research (Sharma et al., 2014).

Thiazole-Aminopiperidine Hybrid Analogues

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, sharing structural similarities with the compound , have been designed and synthesized. These compounds were found to inhibit Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, showcasing their potential as antituberculosis agents (Jeankumar et al., 2013).

Novel 1,3,4-Oxadiazole Derivatives

Compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives have been synthesized and showed excellent antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These findings can provide insight into the possible applications of this compound in combating infectious diseases (Rajkumar et al., 2014).

Properties

IUPAC Name

ethyl 4-[4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O7S2/c1-4-36-25(31)28-11-13-29(14-12-28)38(32,33)19-8-5-17(6-9-19)23(30)27-24-26-20(16-37-24)18-7-10-21(34-2)22(15-18)35-3/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFHLAOCZDELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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